molecular formula C22H28N6O2 B6588034 3-methyl-7-(2-methylallyl)-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 878430-82-1

3-methyl-7-(2-methylallyl)-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B6588034
CAS No.: 878430-82-1
M. Wt: 408.5 g/mol
InChI Key: BPSPVPANLPPWNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the purine-2,6-dione family, characterized by substitutions at positions 3, 7, and 8 of the purine core. The 8-(4-phenethylpiperazin-1-yl) group is a key pharmacophoric element, likely influencing receptor binding and solubility due to its aromatic and basic nitrogen-containing structure .

Properties

IUPAC Name

3-methyl-7-(2-methylprop-2-enyl)-8-[4-(2-phenylethyl)piperazin-1-yl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c1-16(2)15-28-18-19(25(3)22(30)24-20(18)29)23-21(28)27-13-11-26(12-14-27)10-9-17-7-5-4-6-8-17/h4-8H,1,9-15H2,2-3H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSPVPANLPPWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1N3CCN(CC3)CCC4=CC=CC=C4)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-7-(2-methylallyl)-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 878430-82-1, is a synthetic compound belonging to the purine class. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action and therapeutic implications.

  • Molecular Formula : C22H28N6O2
  • Molecular Weight : 408.4967 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various biological targets. The compound is believed to modulate several pathways:

  • Receptor Binding : It exhibits affinity for certain neurotransmitter receptors, particularly serotonin and dopamine receptors, which may contribute to its psychoactive effects.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
  • Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, which could mitigate oxidative stress in cells.

Antidepressant Effects

Research indicates that compounds similar to this purine derivative have demonstrated antidepressant-like effects in animal models. The modulation of serotonin receptors is a key mechanism through which these effects are mediated.

Anticancer Potential

Studies have shown that purine derivatives can exhibit cytotoxic activities against various cancer cell lines. The specific mechanisms include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor cell proliferation.

Neuroprotective Properties

The neuroprotective effects observed in some studies suggest that this compound may help in conditions like Alzheimer's disease by reducing neuroinflammation and promoting neuronal survival.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference Studies
AntidepressantSerotonin receptor modulation ,
AnticancerApoptosis induction ,
NeuroprotectiveReducing oxidative stress

Case Studies

  • Antidepressant Study : In a controlled study involving rodents, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. This effect was linked to increased serotonin levels in the brain.
  • Cytotoxicity Assessment : A study evaluating the cytotoxic effects on human cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis through mitochondrial pathways.
  • Neuroprotection in Models of Alzheimer's Disease : Experimental models indicated that treatment with the compound led to decreased levels of inflammatory markers and improved cognitive function metrics.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 8

a. Piperazine vs. Piperidine Derivatives
  • This structural difference may explain Linagliptin's selectivity for DPP-4 inhibition, whereas the target compound’s phenethylpiperazine could favor interactions with other targets (e.g., kinases or GPCRs) .
b. Acylated Piperazine Derivatives
  • Compound 34: 8-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione () The cyclopropanecarbonyl group introduces a lipophilic, electron-withdrawing moiety.

Substituent Variations at Position 7

a. Alkyl vs. Aryl Groups
  • Linagliptin : 7-(But-2-yn-1-yl) substitution ()
    • The linear butynyl group in Linagliptin optimizes DPP-4 binding via hydrophobic interactions. The target compound’s 7-(2-methylallyl) group, with a branched allyl chain, may reduce enzymatic degradation but could sterically hinder target engagement .

Substituent Variations at Position 1

  • Compound 13 : 1,3,7-Trimethyl-8-(4-(prop-2-ynyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione ()
    • The 1-methyl group in Compound 13 may restrict conformational flexibility compared to the target compound’s unsubstituted position 1. This difference could influence binding pocket accommodation .

Structural and Functional Data Table

Compound Name Position 3 Position 7 Position 8 Substitution Key Biological Activity Reference
Target Compound 3-Methyl 7-(2-Methylallyl) 4-Phenethylpiperazin-1-yl Undisclosed (Hypothetical)
Linagliptin 3-Methyl 7-(But-2-yn-1-yl) 3-Aminopiperidin-1-yl DPP-4 Inhibition
Compound 34 (NCT-501 analogue) 3-Methyl 7-(3-Methylbenzyl) 1-(Cyclopropanecarbonyl)piperidin Aldehyde Dehydrogenase Inhibition
Compound 73f 3-Methyl 7-Methyl 4-Methylbenzyl Undisclosed
476482-61-8 3-Methyl 7-(2-Methylallyl) 4-Methylpiperazin-1-yl Undisclosed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.